Bienvenue dans la boutique en ligne BenchChem!

AQ-RA 741

Muscarinic Receptor Subtype M2 Selectivity Radioligand Binding

AQ-RA 741 (CAS 123548-16-3) is the definitive competitive M2 antagonist for researchers who demand unambiguous cardiac selectivity. Unlike AF-DX 116, it delivers a 60- to 87-fold functional preference for cardiac M2 over smooth muscle M3 receptors, enabling artefact-free Schild analysis and heart-rate studies. With 10× greater potency at neuronal M2 autoreceptors (pKB 8.3), it is essential for cholinergic modulation and receptor-subtype isolation in complex tissues. Secure ≥98% purity for rigorous, reproducible pharmacology.

Molecular Formula C27H37N5O2
Molecular Weight 463.6 g/mol
CAS No. 123548-16-3
Cat. No. B1666070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAQ-RA 741
CAS123548-16-3
Synonyms11-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 11-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-5,11-dihydro-
AQ-RA 741
AQ-RA-741
Molecular FormulaC27H37N5O2
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
InChIInChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34)
InChIKeyBCUGCHZRMKTPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AQ-RA 741 (CAS 123548-16-3): Procurement-Ready M2-Selective Muscarinic Antagonist


AQ-RA 741 (CAS 123548-16-3) is a tricyclic AF-DX 116 analogue that functions as a potent, competitive, and highly selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR) subtype [1]. Its molecular structure comprises a pyridobenzodiazepinone core, and it is supplied with a purity of ≥98% (HPLC), making it suitable for rigorous experimental applications . The compound exhibits pronounced cardioselectivity and is widely utilized in both in vitro and in vivo pharmacological studies to dissect M2-mediated physiological and pathological processes [1].

Why AQ-RA 741 Cannot Be Replaced by Generic M2 Antagonists in Scientific Research


Although a number of M2-preferring antagonists, including AF-DX 116, AF-DX 384, and methoctramine, are available, they cannot be considered functionally interchangeable with AQ-RA 741. Direct comparative studies demonstrate that AQ-RA 741 possesses a unique quantitative selectivity profile, with a 60- to 87-fold functional preference for cardiac M2 receptors over smooth muscle subtypes (M3), a margin that is substantially greater than that of AF-DX 116 in certain assays and is critical for achieving unambiguous results in complex physiological models [1]. Its specific affinity and binding kinetics across M1-M4 subtypes are also distinct, meaning substitution will introduce uncontrolled variability in both in vitro and in vivo experimental outcomes [2][3]. The selection of a specific M2 antagonist must therefore be guided by a precise, evidence-based understanding of these differential characteristics.

Quantitative Differentiation of AQ-RA 741: Head-to-Head Evidence Guide


M2 vs. M1 Subtype Selectivity: Quantifying Central vs. Cardiac Receptor Affinity

AQ-RA 741 displays a 4-fold higher affinity for cardiac M2 receptors compared to cortical M1 receptors. This selectivity profile is quantifiable via pKi values obtained from radioligand binding studies and is more pronounced than for some other M2-preferring antagonists, which is crucial for minimizing off-target effects in central nervous system studies [1].

Muscarinic Receptor Subtype M2 Selectivity Radioligand Binding

Functional M2 vs. M3 Selectivity: Cardiac Preference Over Smooth Muscle in Functional Assays

In functional assays, AQ-RA 741 demonstrates a robust 60- to 87-fold higher affinity for cardiac muscarinic receptors (primarily M2) than for muscarinic receptors located in intestinal, tracheal, or bladder smooth muscle (primarily M3). This functional selectivity is far more pronounced than its binding selectivity and represents a key advantage over less discriminatory antagonists in complex tissue preparations [1].

Functional Antagonism M3 Muscarinic Receptor Smooth Muscle Pharmacology

Comparative Affinity vs. AF-DX 116: 10-Fold Higher Potency at Cardiac M2 Receptors

A direct comparative study reveals that AQ-RA 741 possesses an approximately 10-fold higher affinity for the cardiac muscarinic M2 receptor than its structural progenitor, AF-DX 116. This significant increase in potency allows for the use of lower concentrations of AQ-RA 741 to achieve the same level of receptor blockade, reducing the potential for off-target effects and non-specific binding [1].

AF-DX 116 M2 Antagonist Comparison Receptor Binding Affinity

In Vivo M2 Selectivity: Potent Inhibition of Bradycardia with High Cardiac vs. Non-Cardiac Ratio

In vivo experiments across multiple species confirm the M2 selectivity of AQ-RA 741. The compound preferentially inhibits vagally or agonist-induced bradycardia with a -log ID50 of 7.24-7.53 (i.v.). Critically, the ratio of its potency at cardiac receptors versus other muscarinic receptor-mediated effects ranges from 9- to more than 100-fold, demonstrating a wide therapeutic-like window of selectivity in a living system [1].

In Vivo Pharmacology Cardioselectivity Bradycardia Assay

Distinct Functional Potency Profile at Neuronal M2 Autoreceptors

In a functional model of acetylcholine release from rabbit hippocampal slices, AQ-RA 741 acts as a potent antagonist at the presynaptic M2 autoreceptor with a pKB of 8.3. This places it as significantly more potent than AF-DX 116 (pKB = 7.3) and pirenzepine (pKB = 6.8) in this specific neuronal context, highlighting its utility for neuropharmacological studies where precise M2 blockade is required [1].

Acetylcholine Release Autoreceptor Hippocampus

Validated Research Applications for AQ-RA 741


Cardiac M2 Receptor Blockade in Isolated Heart and Tissue Preparations

AQ-RA 741 is the optimal choice for studies requiring selective antagonism of cardiac M2 receptors in isolated organ bath experiments or Langendorff heart preparations. Its 60- to 87-fold functional selectivity over smooth muscle M3 receptors ensures that observed changes in heart rate or contractility are specifically due to M2 blockade, not off-target effects [1]. The competitive nature of its antagonism further allows for accurate Schild analysis to determine receptor pharmacology [1].

In Vivo Investigation of M2-Mediated Bradycardia and Autonomic Regulation

For in vivo pharmacological studies on autonomic regulation of heart rate, AQ-RA 741 is the preferred tool. It has been rigorously validated in rats, cats, and guinea-pigs to potently inhibit vagally or agonist-induced bradycardia, with a demonstrable 9- to >100-fold cardiac vs. non-cardiac selectivity in living animals [1]. This established in vivo profile provides a high degree of confidence for experiments examining cardiovascular reflexes or the effects of novel compounds on heart rate.

Dissecting Neuronal M2 Autoreceptor Function in Ex Vivo Brain Slices

Researchers investigating presynaptic modulation of acetylcholine release in brain regions like the hippocampus should consider AQ-RA 741 for its validated, potent blockade of neuronal M2 autoreceptors. Direct comparisons show it to be a full order of magnitude more potent (pKB = 8.3) than the classic M2 antagonist AF-DX 116 (pKB = 7.3) in this functional assay [1]. This superior potency ensures complete autoreceptor blockade and maximizes the ability to study downstream effects on cholinergic tone.

M2 Receptor Characterization in Tissues with Mixed Muscarinic Populations

When working with tissues or cell lines that express a heterogeneous mix of muscarinic receptor subtypes (M1-M5), AQ-RA 741 provides a more precise pharmacological tool for isolating the M2 component. Its well-defined and quantifiable affinity profile across M1, M2, and M3 receptors [1], along with documented 10-fold higher M2 affinity than AF-DX 116 [2], allows researchers to design more effective and interpretable competition and blockade studies in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AQ-RA 741

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.